

# VTP50469: A Technical Guide to its Discovery and Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | VTP50469  |           |
| Cat. No.:            | B10824408 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

VTP50469 is a potent, highly selective, and orally bioavailable small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. Developed through a sophisticated structure-based drug design program, VTP50469 has demonstrated significant preclinical efficacy in various models of MLL-rearranged (MLL-r) and NPM1-mutant (NPM1c) acute leukemias. This document provides an in-depth technical overview of the discovery, mechanism of action, and preclinical development of VTP50469, the direct precursor to the clinical candidate revumenib (SNDX-5613). Detailed experimental methodologies, comprehensive data summaries, and visual representations of key biological pathways and experimental workflows are presented to offer a complete resource for researchers in the field of oncology and drug development.

## Introduction

Acute leukemias characterized by rearrangements of the Mixed Lineage Leukemia (MLL, also known as KMT2A) gene are aggressive hematological malignancies with a generally poor prognosis, particularly in infant and pediatric populations.[1][2] These rearrangements result in the formation of oncogenic MLL fusion proteins that drive leukemogenesis by aberrantly regulating gene expression. A critical interaction for the oncogenic function of MLL fusion proteins is their association with the nuclear protein Menin.[3] This interaction tethers the MLL fusion protein to chromatin, leading to the dysregulation of key target genes, including the



HOXA gene cluster and MEIS1, which are crucial for leukemic cell proliferation and survival.[4] [5]

The dependency of MLL-rearranged leukemias on the Menin-MLL interaction identified it as a compelling therapeutic target.[3] **VTP50469** emerged from a dedicated drug discovery program aimed at identifying small molecule inhibitors of this critical protein-protein interaction.

## **Discovery and Optimization**

The discovery of **VTP50469** was a result of an iterative, structure-based drug design strategy. [6][7] The process began with the identification of a piperazinyl pyrimidine fragment that was observed to bind to the MLL binding pocket on Menin.[6] This initial fragment was identified using X-ray crystallography data from analogs of a previously reported Menin-MLL inhibitor, MI-2.[6]

Subsequent optimization efforts were guided by Contour<sup>TM</sup>, a computational drug design platform, and X-ray co-crystallography to enhance potency and confer drug-like properties.[6] This iterative process of chemical synthesis, biological testing, and structural analysis led to the identification of VTP-49477, a potent inhibitor with a Ki of  $12 \pm 5$  pM.[7][8] Further optimization of this scaffold for improved oral bioavailability resulted in the selection of **VTP50469**, which maintained high potency with a Ki of  $104 \pm 30$  pM.[8][9] The co-crystal structure of **VTP50469** bound to Menin has been deposited in the Protein Data Bank (PDB ID: 6PKC).[6]

## **Mechanism of Action**

**VTP50469** exerts its anti-leukemic effects by directly binding to Menin and disrupting its interaction with the MLL1 protein and its oncogenic fusion partners.[6] This disruption has several key downstream consequences:

- Displacement of Menin from Chromatin: Treatment with VTP50469 leads to a global, genome-wide displacement of Menin from chromatin.[6]
- Inhibition of MLL Fusion Protein Chromatin Occupancy: By displacing Menin, VTP50469
   selectively inhibits the chromatin occupancy of MLL fusion proteins at specific gene loci.[6]
- Downregulation of Leukemogenic Gene Expression: The loss of MLL fusion protein binding to chromatin results in the rapid downregulation of key target genes, such as MEIS1, PBX3,



and MEF2C, followed by a more gradual suppression of HOXA cluster genes.[6]

 Induction of Differentiation and Apoptosis: The altered gene expression profile triggers cellular differentiation in AML cell lines and induces apoptosis, particularly in B-ALL cell lines.
 [6][10]

The following diagram illustrates the proposed signaling pathway and the mechanism of action of **VTP50469**.



Click to download full resolution via product page



Caption: Mechanism of action of VTP50469 in MLL-rearranged leukemia.

## **Preclinical Efficacy**

The preclinical activity of **VTP50469** was evaluated in a range of in vitro and in vivo models of MLL-rearranged and NPM1-mutant leukemias.

## **In Vitro Activity**

**VTP50469** demonstrated potent and selective inhibition of proliferation in a panel of human leukemia cell lines harboring MLL rearrangements and NPM1 mutations, with minimal effect on cell lines without these genetic alterations.

Table 1: In Vitro Potency of VTP50469 in Leukemia Cell Lines

| Cell Line | Fusion/Mutation | IC50 (nM) |
|-----------|-----------------|-----------|
| MOLM13    | MLL-AF9         | 13[10]    |
| MV4;11    | MLL-AF4         | 17[11]    |
| RS4;11    | MLL-AF4         | 25[11]    |
| KOPN-8    | MLL-ENL         | 15[11]    |
| SEMK2     | MLL-AF4         | 27[11]    |
| THP1      | MLL-AF9         | 37[10]    |
| NOMO1     | MLL-AF9         | 30[10]    |
| ML2       | MLL-AF6         | 16[10]    |
| EOL1      | MLL-AF9         | 20[10]    |
| HB11;19   | MLL-ENL         | 36[11]    |
| OCI-AML3  | NPM1c           | 18[11]    |
| REH       | None            | >2000[11] |
| HL-60     | None            | >2000[11] |



## In Vivo Activity

The in vivo efficacy of **VTP50469** was assessed in patient-derived xenograft (PDX) models of MLL-rearranged AML and ALL. Oral administration of **VTP50469** resulted in dramatic reductions in leukemia burden and a significant survival advantage.

Table 2: In Vivo Efficacy of VTP50469 in MLL-r Leukemia PDX Models

| Model       | Disease                                   | Dosing Regimen                            | Outcome                                                                                    |
|-------------|-------------------------------------------|-------------------------------------------|--------------------------------------------------------------------------------------------|
| MLL-r B-ALL | B-cell Acute<br>Lymphoblastic<br>Leukemia | 15-60 mg/kg, PO,<br>BID, 28 days          | Significant survival advantage across all doses.[10]                                       |
| MLL-r B-ALL | B-cell Acute<br>Lymphoblastic<br>Leukemia | 0.1% in chow (~175<br>mg/kg/day), 28 days | Dramatic reduction in leukemia burden in peripheral blood, spleen, and bone marrow.[8][12] |
| MLL-r AML   | Acute Myeloid<br>Leukemia                 | Not specified                             | Significant reduction<br>of human CD45+ cells<br>in peripheral blood.[7]                   |

Notably, in multiple mice engrafted with MLL-r B-ALL, **VTP50469** treatment appeared to eradicate the disease, with the animals remaining disease-free for over a year post-treatment. [6]

## Experimental Protocols Cell Proliferation Assay

The anti-proliferative activity of **VTP50469** was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.





Click to download full resolution via product page

Caption: Workflow for the in vitro cell proliferation assay.

#### Methodology:

- Leukemia cell lines were seeded in 96-well plates at an appropriate density.
- Cells were treated with a range of concentrations of **VTP50469** or a DMSO control.
- Plates were incubated for 3 to 7 days.
- CellTiter-Glo® reagent was added to each well according to the manufacturer's instructions.



- · Luminescence was measured using a plate reader.
- IC50 values were calculated by fitting the data to a four-parameter logistic curve.

#### In Vivo PDX Studies

The in vivo efficacy of **VTP50469** was evaluated in immunodeficient mice engrafted with human MLL-rearranged leukemia cells.



Click to download full resolution via product page

Caption: Workflow for in vivo patient-derived xenograft (PDX) studies.

Methodology:



- Immunodeficient mice (e.g., NSG) were intravenously injected with human MLL-rearranged leukemia cells from patient samples.
- Leukemia engraftment was monitored by measuring the percentage of human CD45+ cells in the peripheral blood.
- Once engraftment was established, mice were randomized into treatment and control groups.
- VTP50469 was administered orally, either by gavage or formulated in chow, for a planned 28-day period.
- Leukemia burden was assessed by flow cytometry of peripheral blood, spleen, and bone marrow. Survival was monitored over time.

## **Chromatin Immunoprecipitation Sequencing (ChIP-seq)**

ChIP-seq was used to determine the genome-wide chromatin occupancy of Menin and MLL fusion proteins.

#### Methodology:

- Leukemia cells were treated with VTP50469 or DMSO for a specified duration.
- Chromatin was cross-linked with formaldehyde, and the cells were lysed.
- Chromatin was sheared by sonication to generate fragments of 200-500 bp.
- Sheared chromatin was immunoprecipitated with antibodies specific to Menin or the Nterminus of MLL.
- DNA was purified from the immunoprecipitated complexes.
- Sequencing libraries were prepared and sequenced on a high-throughput sequencing platform.
- Sequencing reads were aligned to the human genome, and peaks were called to identify regions of protein binding.



# Transition to Clinical Development: Revumenib (SNDX-5613)

VTP50469 is the preclinical precursor to revumenib (SNDX-5613), which has advanced into clinical trials for the treatment of relapsed or refractory acute leukemias with KMT2A (MLL) rearrangements or NPM1 mutations.[11][13] The robust preclinical data generated for VTP50469 provided a strong rationale for the clinical development of revumenib. Clinical trials have shown promising results, leading to Breakthrough Therapy Designation from the U.S. FDA for revumenib in this patient population.[13] On November 15, 2024, the FDA approved revumenib for the treatment of relapsed or refractory acute leukemia with a KMT2A translocation in adult and pediatric patients.[14]

### Conclusion

**VTP50469** is a testament to the power of structure-based drug design in targeting challenging protein-protein interactions. Its discovery and preclinical development have not only provided a deep understanding of the therapeutic potential of Menin-MLL inhibition but have also paved the way for a promising new clinical agent, revumenib, for patients with genetically defined acute leukemias. The comprehensive data package for **VTP50469** underscores its potent and selective mechanism of action and its remarkable anti-leukemic efficacy in preclinical models, establishing a strong foundation for its clinical successor.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Challenges and opportunities in targeting the menin-MLL interaction PMC [pmc.ncbi.nlm.nih.gov]



- 4. Targeting Menin in Acute Myeloid Leukemia: Therapeutic Advances and Future Directions
   PMC [pmc.ncbi.nlm.nih.gov]
- 5. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. targetedonc.com [targetedonc.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Revumenib (SNDX-5613): a promising menin inhibitor for the management of relapsed and refractory acute myeloid leukaemia (AML) PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting Menin-MLL1 Interaction with VTP50469: A Potential Therapeutic Approach for MLL-Rearranged and NPM1-Mutant Leukemias [synapse.patsnap.com]
- 13. Syndax Announces U.S. FDA Breakthrough Therapy Designation Granted for Revumenib for the Treatment of Adult and Pediatric Patients with Relapsed or Refractory KMT2A-Rearranged (MLLr) Acute Leukemia | Syndax Pharmaceuticals, Inc. [ir.syndax.com]
- 14. fda.gov [fda.gov]
- To cite this document: BenchChem. [VTP50469: A Technical Guide to its Discovery and Preclinical Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10824408#vtp50469-discovery-and-development-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com